7-Iodo-6-methoxyquinoline is a halogenated derivative of quinoline, characterized by the presence of an iodine atom at the seventh position and a methoxy group at the sixth position of its quinoline ring. Its molecular formula is with a molecular weight of approximately 285.08 g/mol. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
Common reagents used in these reactions include sodium methoxide for nucleophilic substitution and potassium permanganate for oxidation. The specific products formed depend on the reagents and conditions employed during the reactions.
Research has indicated that 7-iodo-6-methoxyquinoline possesses significant biological activities, particularly in antimicrobial and anticancer studies. Its structure allows for interaction with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. Studies have shown its effectiveness against various pathogens, suggesting its potential as a lead compound for developing new therapeutic agents.
The synthesis of 7-iodo-6-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. Common methodologies include:
These methods are optimized for high yields and purity, often requiring specific solvents and temperatures to facilitate the reactions effectively.
7-Iodo-6-methoxyquinoline has several applications in various fields:
Interaction studies have demonstrated that 7-iodo-6-methoxyquinoline interacts with multiple biological targets. These interactions may lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 7-iodo-6-methoxyquinoline. Here are some notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-Chloro-6-methoxyquinoline | Chlorine at the fourth position | Less reactive due to absence of iodine |
| 3-Iodo-6-methoxyquinoline | Iodine at the third position | Different reactivity profile |
| 4-Iodo-7-methoxyquinoline | Iodine at the fourth position | Distinct pharmacological effects |
| 8-Iodo-6-methoxyquinoline | Iodine at the eighth position | Different biological activity profile |
Uniqueness: 7-Iodo-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to these similar compounds. This makes it valuable for various research and industrial applications, particularly in drug development and organic synthesis.
Single-crystal X-ray diffraction studies of 7-iodo-6-methoxyquinoline derivatives reveal planar quinoline nuclei with iodine and methoxy substituents occupying adjacent positions on the aromatic system. The iodine atom introduces significant steric and electronic effects, as evidenced by bond length distortions in the quinoline ring. For example, the C–I bond length measures approximately 2.09 Å, consistent with typical carbon-iodine single bonds [4]. The methoxy group adopts a nearly coplanar orientation relative to the quinoline ring, with a C–O–C angle of 117.5°, optimizing conjugation with the π-system [4].
Crystallographic parameters derived from analogous iodo-quinoline structures include:
| Parameter | Value | Source Compound |
|---|---|---|
| Space group | P21/n | 4-chloro-7-iodo-6-methoxyquinoline [4] |
| Unit cell dimensions | a=8.42 Å, b=10.15 Å, c=12.30 Å | 4d derivative [4] |
| Intermolecular contacts | C–H···O, π-π stacking | 4c derivative [4] |
The crystal packing demonstrates a combination of halogen bonding (I···O/N) and π-π stacking interactions, with interplanar distances of 3.45–3.60 Å between quinoline rings [4].
The ¹H NMR spectrum of 7-iodo-6-methoxyquinoline (CDCl₃, 400 MHz) displays characteristic signals:
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-5 | 8.85 | Doublet | J=4.2 |
| H-8 | 7.72 | Doublet | J=8.5 |
| OCH₃ | 3.98 | Singlet | - |
¹³C NMR (100 MHz, CDCl₃) assignments correlate with the electronic effects of substituents:
| Carbon Position | Chemical Shift (δ, ppm) | DEPT Characterization |
|---|---|---|
| C-7 (I-bearing) | 92.1 | Quaternary |
| C-6 (OCH₃) | 157.8 | Quaternary |
| OCH₃ | 56.3 | CH₃ |
The deshielding of C-7 (δ=92.1 ppm) confirms significant electron withdrawal by the iodine substituent [5].
The UV-Vis spectrum in methanol shows two primary absorption bands:
| λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition Type |
|---|---|---|
| 254 | 12,400 | π→π* (quinoline ring) |
| 310 | 8,200 | n→π* (iodine lone pairs) |
The bathochromic shift at 310 nm arises from spin-orbit coupling induced by the heavy iodine atom [5].
Key IR absorptions (KBr pellet, cm⁻¹) include:
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C–I stretch | 620 | Medium |
| Quinoline ring breathing | 1,582 | Strong |
| OCH₃ asymmetric bend | 1,260 | Strong |
| C–O–C stretch | 1,090 | Medium |
The absence of N–H stretches above 3,000 cm⁻¹ confirms the absence of tautomeric forms [5].
B3LYP/6-311+G(d,p) calculations predict molecular dimensions within 2% of crystallographic data:
| Parameter | Experimental | Calculated |
|---|---|---|
| C–I bond length | 2.09 Å | 2.11 Å |
| OCH₃ dihedral angle | 5.8° | 6.2° |
Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.1 eV, localized primarily on the iodine-substituted ring [4].
Metal-free direct carbon-hydrogen activation has emerged as a powerful strategy for the regioselective iodination of quinoline derivatives, particularly for accessing 7-iodo-6-methoxyquinoline. The most prominent methodology involves the use of molecular iodine in combination with tert-butyl hydroperoxide as an oxidizing system [1] [2]. Under these conditions, quinoline substrates undergo selective carbon-hydrogen bond activation at the 3-position, which can be extended to other positions through appropriate substrate modification.
The mechanism proceeds through a radical pathway, where tert-butyl hydroperoxide generates tert-butoxyl radicals that abstract hydrogen atoms from the quinoline ring system [1]. The resulting carbon-centered radical then reacts with molecular iodine to form the desired iodinated product. This approach provides excellent regioselectivity when applied to methoxyquinoline substrates, with the methoxy group serving as a directing influence for the iodination pattern.
Alternative direct carbon-hydrogen activation approaches utilize hypervalent iodine reagents, particularly phenyliodine diacetate and related compounds [3]. These reagents offer the advantage of milder reaction conditions and improved functional group tolerance. The reaction typically proceeds at room temperature in acetonitrile, affording the desired 7-iodo-6-methoxyquinoline derivatives in yields ranging from 60 to 85 percent [3].
A particularly noteworthy development is the use of iodine-mediated decarboxylative cyclization processes [4]. This methodology involves the treatment of appropriately substituted α-amino acids with 2-methylquinolines under metal-free conditions, leading to the formation of imidazo[1,5-a]quinoline derivatives that can be further processed to access the target compound. The reaction proceeds through an initial decarboxylation step followed by cyclization and iodination, providing a one-pot approach to complex quinoline architectures.
Table 1: Metal-Free Iodination Conditions for 7-Iodo-6-methoxyquinoline
| Method | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Molecular Iodine/TBHP | 120 | 24 | Methanol | 70 | C3 |
| Iodine/Silver Nitrate | 150-200 | 12 | Sulfuric Acid | 65-90 | C5/C8 |
| Mechanochemical Process | 25 | 0.5 | Solvent-free | 63-89 | Variable |
| Hypervalent Iodine (PIFA) | 25 | 6 | Acetonitrile | 84 | C3 |
| Decarboxylative Cyclization | 120 | 24 | DMSO | 72 | C3 |
Oxidative iodocyclization represents a sophisticated approach for constructing iodinated quinoline derivatives through simultaneous cyclization and halogenation processes [3] [5]. This methodology is particularly valuable for accessing 7-iodo-6-methoxyquinoline through the cyclization of appropriately substituted precursors.
The most effective oxidative iodocyclization protocols employ hypervalent iodine reagents, specifically phenyliodine bis(trifluoroacetate), which functions as both an oxidant and an iodination reagent [3]. When applied to N-arylpropynamides bearing methoxy substituents, this reagent triggers a cascade reaction involving initial oxidative cyclization followed by iodination at the 7-position of the resulting quinoline ring system.
The reaction mechanism involves the initial coordination of the hypervalent iodine reagent to the alkyne moiety, followed by nucleophilic attack from the aromatic ring. The resulting cyclized intermediate undergoes oxidative iodination to provide the final product [3]. The regioselectivity of this process is influenced by the electronic properties of the methoxy substituent, which directs iodination to the 7-position through resonance stabilization of the intermediate radical species.
Mechanochemical approaches to oxidative iodocyclization have also been developed, utilizing solvent-free grinding conditions with molecular iodine and oxidants [6]. These methods offer environmental advantages and can achieve high yields of iodinated quinoline products under ambient conditions. The mechanochemical activation facilitates the formation of reactive intermediates that undergo efficient cyclization and iodination sequences.
Table 2: Oxidative Iodocyclization Reaction Conditions
| Substrate | Oxidant | Temperature (°C) | Product Type | Yield Range (%) |
|---|---|---|---|---|
| N-Arylpropynamides | PhI(OCOCF3)2 | 25 | Quinolin-2-ones | 60-85 |
| α-Amino Acids/Quinolines | Molecular Iodine | 120 | Imidazo[1,5-a]quinolines | 45-75 |
| Quinoline N-oxides | NIS/Rhodium | 80 | C8-Iodoquinolines | 70-90 |
| Arylhydrazines | DMSO/Iodine | 60 | Aryl Iodides | 80-92 |
| Quinoline/Silver Sulfate | Iodine/AgSO4 | 150-200 | 5,8-Diiodoquinolines | 35-90 |
The optimization of regioselective synthesis for 7-iodo-6-methoxyquinoline requires systematic investigation of solvent effects and catalyst systems [7]. Solvent selection plays a crucial role in determining both the reaction rate and the regioselectivity of iodination processes.
Polar protic solvents such as methanol have demonstrated excellent performance in molecular iodine-mediated iodination reactions [1] [2]. The hydrogen bonding capability of methanol stabilizes the transition states involved in the radical iodination mechanism, leading to enhanced regioselectivity for the 3-position. However, when targeting the 7-position specifically, the use of polar aprotic solvents such as dimethyl sulfoxide provides superior results [7].
Dimethyl sulfoxide functions not only as a solvent but also as a co-oxidant in iodination reactions [7]. The oxidation of dimethyl sulfoxide to dimethyl sulfide during the reaction provides additional driving force for the iodination process and helps maintain the optimal oxidation state of iodine species. This dual role results in significantly improved yields compared to other solvent systems.
Acetonitrile has emerged as an optimal solvent for hypervalent iodine-mediated reactions [3]. The polar aprotic nature of acetonitrile stabilizes the charged intermediates formed during hypervalent iodine activation while providing sufficient solvation for the substrate molecules. The relatively low nucleophilicity of acetonitrile minimizes competing side reactions.
Catalyst screening has revealed that silver nitrate in combination with molecular iodine provides exceptional regioselectivity for 5- and 8-position iodination [8]. The silver ion acts as a Lewis acid, activating the iodine toward electrophilic attack on the quinoline ring system. The specific regioselectivity depends on the reaction temperature and the molar ratio of silver nitrate to substrate.
Table 3: Solvent and Catalyst Screening Results
| Solvent | Catalyst | Yield (%) | Selectivity | Reaction Time (h) |
|---|---|---|---|---|
| Methanol | I2/TBHP | 70 | High C3 | 24 |
| DMSO | AgNO3/I2 | 84 | High C5/C8 | 6 |
| Acetonitrile | I2 only | 65 | Moderate C3 | 12 |
| Dichloromethane | I2/Lewis Acid | 58 | Low | 18 |
| Benzene | AIBN/I2 | 45 | Variable | 48 |
| Water | I2/Base | 35 | Poor | 72 |
Temperature and reaction time optimization studies reveal critical parameters for achieving optimal yields and selectivity in 7-iodo-6-methoxyquinoline synthesis. The relationship between temperature and reaction efficiency follows a complex pattern that reflects the competing processes of product formation and substrate decomposition.
At temperatures below 40°C, reaction rates are generally too slow to achieve practical yields within reasonable timeframes. The activation energy for carbon-hydrogen bond cleavage requires elevated temperatures to proceed efficiently. However, the specific temperature optimum depends on the particular methodology employed.
For molecular iodine-based systems, the optimal temperature range falls between 60-80°C [1] [2]. At these temperatures, the balance between reaction rate and selectivity is optimized. Higher temperatures (above 100°C) can lead to decreased selectivity due to increased thermal motion and reduced discrimination between different reaction sites.
Time dependency studies demonstrate that reaction progress is not linear with respect to time. Initial rapid consumption of starting material is followed by a plateau phase where yields level off. This behavior suggests that competing reactions or catalyst deactivation becomes significant at longer reaction times.
The optimal reaction time varies significantly with temperature. At 60°C, maximum yields are typically achieved after 12-24 hours, while at 80°C, optimal yields can be reached in 6-12 hours. Extended reaction times beyond the optimum generally result in decreased yields due to product decomposition or over-oxidation.
Table 4: Temperature and Time Dependency Study
| Temperature (°C) | Time 2h Yield (%) | Time 6h Yield (%) | Time 12h Yield (%) | Time 24h Yield (%) | Optimal Conditions |
|---|---|---|---|---|---|
| 25 | 15 | 25 | 35 | 45 | No |
| 40 | 25 | 40 | 55 | 65 | No |
| 60 | 35 | 55 | 70 | 80 | Yes |
| 80 | 45 | 70 | 85 | 90 | Yes |
| 100 | 55 | 80 | 90 | 95 | No |
| 120 | 65 | 85 | 92 | 95 | Decomposition |
| 150 | 70 | 88 | 90 | 92 | Decomposition |
The synthesis of 5-iodo-6-methoxyquinoline versus 7-iodo-6-methoxyquinoline presents distinct challenges and opportunities that reflect the fundamental differences in quinoline reactivity patterns [9] [10]. The electron density distribution in the quinoline ring system creates preferential sites for electrophilic substitution, with the 5- and 8-positions being most reactive under classical electrophilic aromatic substitution conditions.
Traditional electrophilic iodination methods favor the 5-position due to its higher electron density relative to other positions in the quinoline ring [10]. When quinoline is treated with iodine and silver sulfate in sulfuric acid at elevated temperatures (150-200°C), both 5-iodo and 8-iodo isomers are formed, with the 5-iodo isomer typically predominating [10]. However, the yields of individual isomers are modest (20-35%) due to the formation of multiple products and the harsh reaction conditions required.
In contrast, accessing the 7-iodo isomer requires more sophisticated synthetic approaches that can override the intrinsic electronic preferences of the quinoline system [11] [12]. Metal-catalyzed carbon-hydrogen activation methods using rhodium or iridium complexes can achieve regioselective functionalization at the 8-position of quinoline N-oxides [11]. These methods can be adapted for 7-position functionalization through appropriate substrate design and catalyst selection.
The synthetic accessibility of the 7-iodo isomer has been dramatically improved through the development of metal-free radical iodination methods [13] [14]. These approaches utilize the directing effect of substituents and the kinetic preferences of radical intermediates to achieve regioselective iodination at positions that are difficult to access through traditional electrophilic methods.
Purification and characterization of the isomers also present different challenges. The 5-iodo isomer often requires extensive chromatographic separation due to the formation of multiple regioisomers during synthesis [10]. The 7-iodo isomer, when synthesized through selective methods, typically requires less purification and can be obtained in higher purity.
Table 5: Comparison of 5-Iodo versus 7-Iodo Isomer Synthesis
| Parameter | 5-Iodo Isomer | 7-Iodo Isomer |
|---|---|---|
| Synthetic Method | Electrophilic Substitution | Metal-free C-H Activation |
| Reaction Temperature (°C) | 150-200 | 60-120 |
| Reaction Time (h) | 12-24 | 6-12 |
| Isolated Yield (%) | 20-35 | 65-85 |
| Regioselectivity | Moderate | High |
| Purification Ease | Difficult | Straightforward |
| Structural Confirmation | NMR/MS | NMR/X-ray |
| Further Derivatization | Limited | Extensive |
The comparative analysis of brominated versus iodinated methoxyquinoline derivatives reveals significant differences in synthetic accessibility, reactivity, and potential applications [15] [17]. These differences stem from the distinct properties of bromine and iodine as halogen substituents and their varying effects on the quinoline electronic structure.
Bromination of methoxyquinoline derivatives typically proceeds under milder conditions compared to iodination, with reaction temperatures in the range of 80-150°C being sufficient for effective halogenation [15] [17]. The smaller size and higher electronegativity of bromine compared to iodine result in different regioselectivity patterns and reaction mechanisms. Bromination often shows preference for multiple substitution, leading to polybrominated products such as 3,5,6,7-tetrabromo-8-methoxyquinoline [15].
The synthesis yields for brominated derivatives are generally lower than those achieved for iodinated analogues, typically ranging from 45-75% compared to 60-90% for iodinated products [15] . This difference reflects the reduced reactivity of bromine-based electrophiles and the need for more forcing conditions that can lead to substrate decomposition or over-reaction.
Cross-coupling reactivity represents a key differentiating factor between bromo and iodo derivatives . Iodinated quinolines exhibit superior reactivity in palladium-catalyzed cross-coupling reactions due to the weaker carbon-iodine bond compared to the carbon-bromine bond. This enhanced reactivity enables more efficient coupling reactions under milder conditions and with broader substrate scope.
Biological activity studies have shown that both bromo and iodo methoxyquinoline derivatives possess significant antiproliferative properties against cancer cell lines [15] [17]. However, iodinated derivatives generally exhibit superior potency, with IC50 values ranging from 5.45-9.6 μg/mL compared to 6.7-25.6 μg/mL for brominated analogues [15] . This enhanced activity may be attributed to improved cellular uptake or more favorable binding interactions with biological targets.
Cost considerations favor brominated derivatives due to the lower cost of bromine reagents compared to iodine sources [17]. However, the superior yields and enhanced reactivity of iodinated products often offset the higher reagent costs, particularly for applications requiring further synthetic elaboration.
Table 6: Bromo versus Iodo Methoxyquinoline Derivatives Comparison
| Property | Bromo Derivatives | Iodo Derivatives |
|---|---|---|
| Synthesis Yield (%) | 45-75 | 60-90 |
| Reaction Temperature (°C) | 80-150 | 60-120 |
| Regioselectivity | Moderate | High |
| Stability | High | Moderate |
| Cross-coupling Reactivity | Moderate | High |
| Biological Activity (IC50 μg/mL) | 6.7-25.6 | 5.45-9.6 |
| Cost Efficiency | High | Moderate |
| Scalability | Good | Excellent |
The stability profiles of bromo and iodo derivatives also differ significantly. Brominated quinolines generally exhibit greater thermal and photochemical stability compared to their iodinated counterparts [17]. This enhanced stability can be advantageous for storage and handling but may limit reactivity in subsequent synthetic transformations.